molecular formula C22H45B B1265600 1-Bromodocosane CAS No. 6938-66-5

1-Bromodocosane

Cat. No. B1265600
CAS RN: 6938-66-5
M. Wt: 389.5 g/mol
InChI Key: QYOXLKAKUAASNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromoalkanes like 1-Bromodocosane typically involves the reaction of alcohols with hydrobromic acid or bromine in the presence of a catalyst. An example includes the synthesis of 1-bromododecane, a similar bromoalkane, using byproduct hydrobromic acid from 1-bromoadamantan process as raw material in the presence of concentrated sulfuric acid, achieving a high yield and purity (Heng, 2007).

Molecular Structure Analysis

The molecular structure of bromoalkanes, including 1-Bromodocosane, is characterized by a long aliphatic chain with a terminal bromine atom. This structure influences its physical and chemical properties, such as phase behavior and reactivity. Studies on similar compounds, like 1-bromo-3-chloropropane and 1,3-diiodopropane, have investigated their molecular structures and conformational compositions through methods like gas-phase electron diffraction (Postmyr, 1994).

Chemical Reactions and Properties

1-Bromodocosane can participate in various chemical reactions, including substitution and elimination, due to the presence of the reactive bromine atom. For example, bromo-carboranes have been used in palladium-catalyzed cross-coupling for efficient B-N, B-O, and B-CN bond formation, illustrating the reactivity of bromine in organic synthesis (Dziedzic et al., 2016).

Physical Properties Analysis

The physical properties of 1-Bromodocosane, such as density, viscosity, and melting point, are influenced by its molecular structure. For instance, the density and viscosity of various 1-bromoalkanes have been extensively studied, providing insight into how these properties change with temperature and molecular weight (Begum et al., 1995).

Chemical Properties Analysis

The chemical properties of 1-Bromodocosane, including its reactivity and interaction with other substances, are key areas of research. Its bromine atom makes it a versatile reagent in organic synthesis, where it can undergo reactions like bromination, substitution, and elimination. The use of bromine and bromo-organic compounds in organic synthesis highlights the importance of brominated compounds like 1-Bromodocosane in chemical transformations (Saikia et al., 2016).

Scientific Research Applications

Phase Transition Studies

1-Bromodocosane has been studied for its phase transition behaviors. Nakamura and Watanabe (1978) explored the structures and transition behaviors of linear long-chain primary bromides, including 1-bromodocosane. They used X-ray powder diffraction to study these compounds from room temperature to their melting points, revealing insights into the solid-state transition mechanism. Their findings indicated that 1-bromodocosane and related bromides undergo structural transitions between monoclinic and hexagonal systems, contributing to our understanding of molecular rotations and transitions in these compounds (Nakamura & Watanabe, 1978).

Density and Viscosity Analysis

Research conducted by Begum et al. (1995) on the density and viscosity of 1-bromoalkanes, including 1-bromodocosane, provides valuable data for understanding the physical properties of these compounds. They observed how the molar volumes of these bromoalkanes follow an additive rule and calculated thermal expansivities from the density data. This study contributes to the field by offering detailed insights into the thermodynamic activation parameters and viscosity variations of bromoalkanes (Begum et al., 1995).

Solvent-Induced Self-Assembly

Florio et al. (2009) investigated the self-assembly of 1-bromoeicosane on graphite. Their study, conducted under vacuum and liquid conditions using scanning tunneling microscopy, revealed the impact of different solvents on the assembly structure of 1-bromoeicosane. This research provides insights into how solvent interactions can influence the molecular arrangement and stability of bromoalkanes on surfaces (Florio et al., 2009).

Safety And Hazards

When handling 1-Bromodocosane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

1-bromodocosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOXLKAKUAASNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064510
Record name 1-Bromodocosane
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Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Bromodocosane

CAS RN

6938-66-5
Record name 1-Bromodocosane
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Record name Docosane, 1-bromo-
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Record name 1-Bromodocosane
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Record name Docosane, 1-bromo-
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Record name 1-Bromodocosane
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Record name 1-bromodocosane
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Citations

For This Compound
309
Citations
N NAKAMURA, A WATANABE - Journal of Japan Oil Chemists' …, 1975 - jstage.jst.go.jp
… The values of the lattice constant c increase with the increasing carbon number of the bromides, 62.4 A for 1-bromodocosane, 67.7 A for 1-bromotetracosane, 72.4 A for 1-…
Number of citations: 0 www.jstage.jst.go.jp
JG Pomonis, H Hakk - Journal of Labelled Compounds and …, 1987 - Wiley Online Library
… The carbon-13 was introduced by cyanation of 1-bromodocosane and 1-bromoheneicosane using 18-crown-6 ether and potassium [13C]cyanide in hexamethylphosphoramide. …
B Palameta, M Proštenik - Croatica Chemica Acta, 1960 - hrcak.srce.hr
… Docosanoic acid was converted in a Seri.es of classical reactions -- through the intermediates ethyl docosanoate; 1-docbsanol, 1-bromodocosane, diethyl n-docosylmalonate into n-…
Number of citations: 3 hrcak.srce.hr
GJ Owen - Journal of Materials Chemistry, 1998 - pubs.rsc.org
… with 1-bromodocosane in methanol at 56 C for 96 h. This procedure worked well12 for the preparation of quaternised Using 1-bromodocosane. … , treated with 1-bromodocosane and the …
Number of citations: 5 pubs.rsc.org
JG Pomonis, H Hakk - J. Labelled Compd. Radiopharm.;(United Kingdom), 1987 - osti.gov
… The carbon-13 was introduced by cyanation of 1-bromodocosane and 1-bromoheneicosane using 18-crown-6 ether and potassium (/sup 13/C)cyanide in hexamethylphosphoramide. …
Number of citations: 0 www.osti.gov
F Davis, P Hodge, XH Liu, Z Ali-Adib - Macromolecules, 1994 - ACS Publications
… The smallest alkyl halide used was 1-bromooctane; the largest was 1-bromodocosane. The percentage of pyridine moieties quaternized was usually £91%, though several polymers …
Number of citations: 30 pubs.acs.org
G Leatherman, EN Durantini, D Gust… - The Journal of …, 1999 - ACS Publications
… The thiols were synthesized from the corresponding halide, 7‘-apo-7‘-(4-iodomethylphenyl)-β-carotene 20 or 1- bromodocosane, by nucleophilic displacement of the halide with an …
Number of citations: 317 pubs.acs.org
N NAKAMURA, A WATANABE - Journal of Japan Oil Chemists' …, 1976 - jstage.jst.go.jp
Dielectric measurements of four linear long chain bromides, 1-bromodocosane (C 22 Br), 1-bromotetracosane (C 24 Br), 1-bromohexacosane (C 26 Br) and 1-bromooctacosane (C 28 …
Number of citations: 0 www.jstage.jst.go.jp
PD Siegel, A Fedorowicz, L Butterworth… - Toxicological …, 2009 - academic.oup.com
… 1-Bromooctadecane (C18) through 1-bromodocosane (C22) are solids at RT. The inset table compares bromoalkane EC3 values for the two vehicles. Bromoalkanes applied to the ear …
Number of citations: 13 academic.oup.com
DL Zhang, YH Feng, ZY Liang, Q Lin… - Advanced Materials …, 2012 - Trans Tech Publ
The chemical composition of hydrodistilled oil from the fruit residue of Ficus altissima was analyzed for the first time by GC/GC–MS. As a result, a total of seventeen compounds were …
Number of citations: 4 www.scientific.net

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